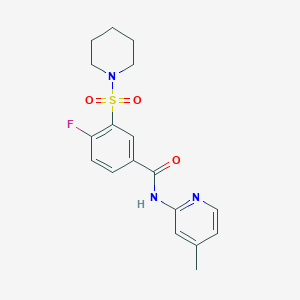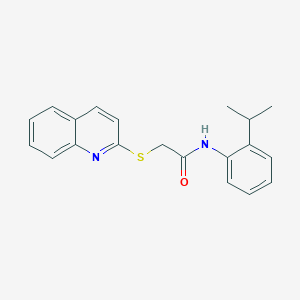
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as EPC or EPC-1, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including carbonic anhydrase, and has been shown to have potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate works by inhibiting the activity of carbonic anhydrase and other enzymes. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting this enzyme, 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate can reduce the production of bicarbonate and protons, leading to a decrease in pH and a disruption of cellular processes that rely on the maintenance of pH homeostasis.
Biochemical and Physiological Effects:
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce inflammation, and inhibit angiogenesis. 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has also been shown to have neuroprotective effects and can reduce the severity of seizures in animal models of epilepsy. In addition, 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have a protective effect on retinal ganglion cells in animal models of glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in lab experiments is its potency as an enzyme inhibitor. 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to be a highly effective inhibitor of carbonic anhydrase and other enzymes, making it a valuable tool for studying their role in various cellular processes. However, one limitation of using 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is its potential toxicity. 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have cytotoxic effects on some cell types, and caution should be taken when using it in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate. One area of interest is the development of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate analogs with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate's potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate and its potential toxicity in different cell types.
Synthesemethoden
The synthesis of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate involves the reaction of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl isocyanate with 4-(acetylamino)benzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and anti-angiogenic properties. 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has also been investigated for its potential use in the treatment of glaucoma, epilepsy, and Alzheimer's disease. Additionally, 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been used as a tool in biochemical and physiological research to study the role of carbonic anhydrase and other enzymes in various cellular processes.
Eigenschaften
IUPAC Name |
[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S2/c1-3-28-21-15-17(22(30)24-13-5-4-6-14-24)7-12-20(21)29-31(26,27)19-10-8-18(9-11-19)23-16(2)25/h7-12,15H,3-6,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSBVOGEJNPHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5133940.png)
![butyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5133953.png)
![2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5133961.png)
![N-isopropyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5133962.png)

![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5133975.png)


![4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]morpholine](/img/structure/B5133987.png)

![N-[(1-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5134001.png)

![2-[(3-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5134004.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5134029.png)